molecular formula C23H16O B15170093 Phenyl(3-phenylazulen-1-yl)methanone CAS No. 916584-40-2

Phenyl(3-phenylazulen-1-yl)methanone

Cat. No.: B15170093
CAS No.: 916584-40-2
M. Wt: 308.4 g/mol
InChI Key: SGTOKZBMZZFZTP-UHFFFAOYSA-N
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Description

Phenyl(3-phenylazulen-1-yl)methanone is an organic compound that belongs to the class of methanones It features a phenyl group attached to a 3-phenylazulen-1-yl moiety through a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(3-phenylazulen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3-phenylazulene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Phenyl(3-phenylazulen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or azulenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Phenyl(3-phenylazulen-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique structural features.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Phenyl(3-phenylazulen-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Phenyl(3-phenylazulen-1-yl)methanone can be compared with other similar compounds, such as:

    Biphenyl methanones: These compounds have two phenyl groups attached to a methanone linkage and exhibit similar chemical reactivity.

    Azulenyl methanones: Compounds with an azulenyl group attached to a methanone linkage, which may have different electronic properties due to the azulene ring.

Uniqueness: The combination of a phenyl group with a 3-phenylazulen-1-yl moiety in this compound provides unique structural and electronic properties that can be exploited in various applications, making it distinct from other methanones.

Properties

CAS No.

916584-40-2

Molecular Formula

C23H16O

Molecular Weight

308.4 g/mol

IUPAC Name

phenyl-(3-phenylazulen-1-yl)methanone

InChI

InChI=1S/C23H16O/c24-23(18-12-6-2-7-13-18)22-16-21(17-10-4-1-5-11-17)19-14-8-3-9-15-20(19)22/h1-16H

InChI Key

SGTOKZBMZZFZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C2=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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